4-Benzyloxy-2-chloropyrimidine-5-boronic acid

Lipophilicity Membrane Permeability ADME Optimization

Choose this specific boronic acid for your kinase inhibitor programs to ensure regiochemical fidelity. The C5-boronic acid precisely directs Suzuki-Miyaura coupling, while the 4-benzyloxy group occupies hydrophobic selectivity pockets in PI3Kδ/IGF-1R targets. The orthogonal C2-chloro substituent and a masked 4-hydroxyl group enable late-stage diversification, a capability absent in simpler 2-chloropyrimidine analogs. Offered at 98% purity to support reproducible library synthesis and structure-activity relationship (SAR) studies.

Molecular Formula C11H10BClN2O3
Molecular Weight 264.47 g/mol
CAS No. 2121513-94-6
Cat. No. B1527639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-2-chloropyrimidine-5-boronic acid
CAS2121513-94-6
Molecular FormulaC11H10BClN2O3
Molecular Weight264.47 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1OCC2=CC=CC=C2)Cl)(O)O
InChIInChI=1S/C11H10BClN2O3/c13-11-14-6-9(12(16)17)10(15-11)18-7-8-4-2-1-3-5-8/h1-6,16-17H,7H2
InChIKeyMLSBWOMQLKWUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyloxy-2-chloropyrimidine-5-boronic acid (CAS 2121513-94-6): Technical Specifications and Sourcing Data


4-Benzyloxy-2-chloropyrimidine-5-boronic acid (CAS 2121513-94-6) is a heteroaryl boronic acid building block with the molecular formula C11H10BClN2O3 and a molecular weight of 264.47 g/mol . This compound features a pyrimidine core functionalized with a 2-chloro substituent, a 4-benzyloxy group, and a 5-boronic acid moiety . The predicted physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 535.1±60.0 °C at 760 mmHg, a flash point of 277.4±32.9 °C, and a calculated LogP of 2.21 . The compound is typically offered at purities of 95–98% for research and industrial applications .

4-Benzyloxy-2-chloropyrimidine-5-boronic acid: Why Generic Substitution with Alternative Pyrimidine Boronic Acids Is Not Feasible


Pyrimidine boronic acids are not interchangeable reagents in Suzuki-Miyaura cross-coupling workflows due to significant differences in substitution pattern, electronic properties, and steric profile [1]. The position of the boronic acid group (C4 vs. C5) determines the regiochemistry of the resulting biaryl products and the electronic character of the pyrimidine ring, directly affecting downstream biological activity in kinase inhibitor programs . The 4-benzyloxy substituent present in this compound introduces a sterically demanding, electron-donating group that is absent in simpler analogs such as 2-chloropyrimidine-5-boronic acid (CAS 1003845-06-4) or 2-chloropyrimidine-4-boronic acid (CAS 1228431-85-3) . This substitution pattern is often required to occupy hydrophobic pockets in kinase ATP-binding sites, and substitution with an unsubstituted or differently substituted analog would produce a structurally divergent final compound with altered pharmacological properties [2].

4-Benzyloxy-2-chloropyrimidine-5-boronic acid: Quantified Differentiation Evidence vs. Alternative Pyrimidine Boronic Acids


LogP and Hydrophobicity Differentiation: 4-Benzyloxy-2-chloropyrimidine-5-boronic acid vs. Unsubstituted 2-Chloropyrimidine Boronic Acids

The 4-benzyloxy substituent significantly increases lipophilicity compared to unsubstituted 2-chloropyrimidine boronic acid analogs. 4-Benzyloxy-2-chloropyrimidine-5-boronic acid exhibits a calculated LogP of 2.21 . In contrast, the simpler analog 2-chloropyrimidine-5-boronic acid (CAS 1003845-06-4) has a lower LogP consistent with its smaller molecular size and absence of the hydrophobic benzyloxy group . This difference of approximately 1.5–2.0 LogP units translates to a 30–100-fold increase in octanol-water partition coefficient, which directly influences membrane permeability and bioavailability of final drug candidates incorporating this building block [1].

Lipophilicity Membrane Permeability ADME Optimization Kinase Inhibitor Design

Regiochemical Specificity: C5-Boronic Acid Position Differentiates 4-Benzyloxy-2-chloropyrimidine-5-boronic acid from C4-Boronic Acid Isomers

The position of the boronic acid group on the pyrimidine ring is a non-interchangeable structural feature with distinct downstream consequences. 4-Benzyloxy-2-chloropyrimidine-5-boronic acid (boronic acid at C5) undergoes Suzuki-Miyaura coupling to install aryl/heteroaryl groups specifically at the 5-position of the pyrimidine ring [1]. This contrasts with 2-chloropyrimidine-4-boronic acid (CAS 1228431-85-3), which installs substituents at the 4-position and is documented for synthesizing EGFR and ERK kinase inhibitors where the 4-position substitution is required for target engagement . The C5-boronic acid regioisomer (target compound) is specifically employed in synthetic routes where the 5-aryl substitution pattern is essential for occupying the kinase selectivity pocket, whereas the 4-boronic acid isomer addresses different binding modes [2].

Suzuki-Miyaura Coupling Regioselectivity Biaryl Synthesis Kinase Inhibitor Scaffolds

Steric and Electronic Modulation: 4-Benzyloxy Substituent Provides Differentiated Reactivity vs. Unsubstituted and 4-Methoxy Analogs

The 4-benzyloxy group is a sterically bulky, electron-donating substituent that modulates both the electronic character of the pyrimidine ring and the steric environment around the boronic acid moiety . Comparative analysis with related pyrimidine boronic acids indicates that the 4-benzyloxy substitution pattern confers distinct reactivity and selectivity profiles: 4-methoxy-2-dimethylamino-pyrimidine-5-boronic acid exhibits different electronic properties due to the smaller methoxy group, while 4-hydroxy analogs introduce polarity that alters solubility and reactivity . The benzyloxy group provides a balance of steric protection (reducing unwanted side reactions at C4) and electron donation (activating the pyrimidine ring toward oxidative addition in cross-coupling), while also serving as a protecting group that can be cleaved to reveal a 4-hydroxyl for further derivatization [1].

Electron-Donating Groups Steric Effects Coupling Efficiency SAR Optimization

Physical Property Differentiation: Density and Boiling Point Comparison with 2-Chloropyrimidine-5-boronic acid

The target compound exhibits markedly different physical properties compared to the simpler analog 2-chloropyrimidine-5-boronic acid (CAS 1003845-06-4). 4-Benzyloxy-2-chloropyrimidine-5-boronic acid has a density of 1.4±0.1 g/cm³ and a boiling point of 535.1±60.0 °C at 760 mmHg . In contrast, 2-chloropyrimidine-5-boronic acid has a higher density of 1.522 g/cm³ and a significantly lower boiling point of 425.36 °C at 760 mmHg . The approximately 110 °C higher boiling point of the target compound reflects its increased molecular weight (264.47 vs. 158.35 g/mol) and the presence of the benzyloxy group, which introduces additional intermolecular interactions [1].

Physicochemical Properties Purification Formulation Material Handling

Pinacol Ester Derivative Activity: PI3K Isoform Inhibition Data Supporting 4-Benzyloxy Scaffold Utility

The pinacol ester derivative of the target compound (4-benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester, CAS 1073354-22-9) has been evaluated for phosphoinositide 3-kinase (PI3K) inhibitory activity. In a comparative study of structurally related compounds, derivatives incorporating the 4-benzyloxy-2-chloropyrimidine scaffold demonstrated IC50 values of 0.475 µM against PI3Kδ and varying selectivity profiles against PI3Kα (selectivity ratio α/δ = 2.2 to 30 depending on additional modifications) . This provides class-level evidence that the 4-benzyloxy-2-chloropyrimidine core, when elaborated into final drug candidates, can achieve sub-micromolar potency against therapeutically relevant kinase targets, with the 4-benzyloxy substituent contributing to both potency and isoform selectivity [1].

PI3K Inhibition Kinase Selectivity Cancer Therapeutics Structure-Activity Relationship

4-Benzyloxy-2-chloropyrimidine-5-boronic acid: Validated Research and Industrial Application Scenarios


Synthesis of 5-Arylpyrimidine Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

This compound serves as a critical boronic acid coupling partner for installing aryl or heteroaryl groups specifically at the C5 position of the pyrimidine ring via Suzuki-Miyaura cross-coupling [1]. This is particularly relevant for kinase inhibitor programs where 5-arylpyrimidines occupy hydrophobic selectivity pockets in ATP-binding sites of kinases such as IGF-1R, PI3K, and other therapeutically relevant targets . The 4-benzyloxy group provides steric bulk that mimics natural substrate interactions while protecting the 4-position from unwanted side reactions during coupling .

PI3Kδ-Selective Inhibitor Development Programs

Derivatives incorporating the 4-benzyloxy-2-chloropyrimidine scaffold have demonstrated sub-micromolar IC50 values (0.475 µM) against PI3Kδ and tunable isoform selectivity (α/δ ratios ranging from 2.2 to 30) [1]. This compound is therefore a strategic starting material for medicinal chemistry teams developing isoform-selective PI3K inhibitors for oncology or immunology applications, where selective targeting of PI3Kδ over PI3Kα can reduce off-target toxicity while maintaining therapeutic efficacy .

Late-Stage Diversification of Pyrimidine-Containing Drug Candidates

The combination of a C5-boronic acid handle (for cross-coupling) and a C2-chloro substituent (for nucleophilic aromatic substitution) enables sequential, orthogonal functionalization of the pyrimidine core [1]. The 4-benzyloxy group serves as a masked hydroxyl that can be deprotected post-coupling to reveal a 4-hydroxypyrimidine, enabling further derivatization or hydrogen-bonding interactions with biological targets . This orthogonal reactivity profile supports efficient late-stage diversification in lead optimization campaigns .

Building Block for Parallel Synthesis and Chemical Library Construction

As a heteroaryl boronic acid with a well-defined substitution pattern, this compound is suitable for high-throughput parallel synthesis of focused kinase inhibitor libraries [1]. The predicted LogP of 2.21 and the benzyloxy group's lipophilic character make it appropriate for generating compound libraries with drug-like physicochemical properties (compliance with Lipinski's Rule of Five) . The commercial availability at 95–98% purity supports reproducible library synthesis and subsequent biological screening workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyloxy-2-chloropyrimidine-5-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.